molecular formula C7H11ClO5 B14602795 acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol CAS No. 61207-77-0

acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol

Cat. No.: B14602795
CAS No.: 61207-77-0
M. Wt: 210.61 g/mol
InChI Key: BUCMQZLLOTWTJN-UHFFFAOYSA-N
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Description

Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol is a compound that combines the properties of acetic acid and a chlorinated dioxepin derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol involves its interaction with specific molecular targets and pathways. The chlorine atom and the dioxepin ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol is unique due to the presence of both the acetic acid and chlorinated dioxepin moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61207-77-0

Molecular Formula

C7H11ClO5

Molecular Weight

210.61 g/mol

IUPAC Name

acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol

InChI

InChI=1S/C5H7ClO3.C2H4O2/c6-4-3-8-1-2-9-5(4)7;1-2(3)4/h3,5,7H,1-2H2;1H3,(H,3,4)

InChI Key

BUCMQZLLOTWTJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC(C(=CO1)Cl)O

Origin of Product

United States

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